(1-Methoxy-4,4-dimethylcycloheptyl)methanamine

Description

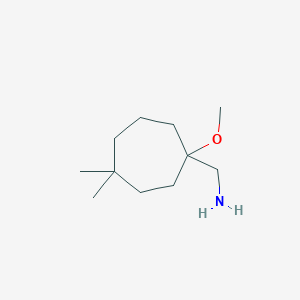

(1-Methoxy-4,4-dimethylcycloheptyl)methanamine is a cycloheptane-derived primary amine featuring a methoxy group at the 1-position and two methyl substituents at the 4,4-positions. Its molecular formula is C₁₁H₂₁NO, with a molecular weight of 183.29 g/mol. This compound belongs to the class of alicyclic amines, characterized by a seven-membered saturated ring system.

Properties

IUPAC Name |

(1-methoxy-4,4-dimethylcycloheptyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO/c1-10(2)5-4-6-11(9-12,13-3)8-7-10/h4-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRHJFGQBNDUYEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(CC1)(CN)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-4,4-dimethylcycloheptyl)methanamine typically involves the following steps:

Formation of the cycloheptane ring: Starting with a suitable precursor, the cycloheptane ring is formed through a series of cyclization reactions.

Introduction of the methoxy group: The methoxy group is introduced via a nucleophilic substitution reaction, where a methoxide ion replaces a leaving group on the cycloheptane ring.

Attachment of the amine group: The primary amine group is introduced through reductive amination, where an aldehyde or ketone intermediate is reacted with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-4,4-dimethylcycloheptyl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or hydrocarbons.

Substitution: The methoxy and amine groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as halides, alkoxides, and amines are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(1-Methoxy-4,4-dimethylcycloheptyl)methanamine has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1-Methoxy-4,4-dimethylcycloheptyl)methanamine involves its interaction with specific molecular targets and pathways. The primary amine group can form hydrogen bonds and ionic interactions with biological molecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between (1-Methoxy-4,4-dimethylcycloheptyl)methanamine and its analogs:

Key Insights from Structural Comparisons :

Ring Size and Steric Effects: The cycloheptane backbone of the target compound provides greater conformational flexibility compared to the cyclohexane analog . In contrast, the pyrrolizidine-based methanamine (hexahydro-1H-pyrrolizin-7a-yl)methanamine exhibits rigid bicyclic geometry, favoring selective interactions in antimalarial compounds .

Electronic and Functional Group Influence: Aromatic analogs like 2-(4-Methoxyphenyl)-N-methylethanamine display strong electron-donating methoxy groups, enhancing binding to neurotransmitter receptors (e.g., serotonin receptors) . The trimethoxy-substituted phenylmethanamine exhibits increased polarity but may face solubility limitations in nonpolar solvents, unlike the alicyclic target compound .

Synthetic Utility: Cyclohexane-based methanamines are frequently employed as intermediates due to their commercial availability and lower synthesis costs . The target compound’s larger cycloheptane ring may require specialized synthetic routes, such as cyclization of heptanone derivatives or reductive amination of nitriles, as seen in related pyrrolizidine syntheses .

Biological Activity

Overview

(1-Methoxy-4,4-dimethylcycloheptyl)methanamine is an organic compound with the molecular formula C11H23NO. Its unique structure, characterized by a seven-membered cycloheptyl ring and functional groups including a methoxy and a primary amine, suggests potential biological activity. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The primary amine group allows for the formation of hydrogen bonds and ionic interactions with biological macromolecules such as proteins and nucleic acids. The methoxy group contributes to hydrophobic interactions, enhancing the compound's binding affinity to target sites. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects.

1. Enzyme Modulation

Research indicates that this compound may act as an enzyme modulator. Its structural features enable it to influence enzyme kinetics by altering substrate binding or catalytic efficiency. For instance, preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.

2. Antiproliferative Effects

In vitro studies have shown that this compound exhibits antiproliferative properties against various cancer cell lines. The compound's ability to induce apoptosis in these cells has been linked to its interaction with cellular signaling pathways that regulate cell growth and survival.

3. Neuroprotective Properties

Emerging evidence suggests potential neuroprotective effects of this compound. It may mitigate oxidative stress and inflammation in neuronal cells, thereby offering protective benefits in neurodegenerative models. This aspect warrants further investigation to explore its therapeutic implications in conditions such as Alzheimer's disease.

Case Study 1: Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was attributed to the induction of apoptosis as evidenced by increased levels of caspase-3 activity and alterations in mitochondrial membrane potential.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| MDA-MB-231 | 10 | Cell cycle arrest |

Case Study 2: Neuroprotection

In a model of oxidative stress induced by hydrogen peroxide in neuronal cells, this compound treatment led to decreased levels of reactive oxygen species (ROS) and improved cell survival rates. This study highlights its potential role as a neuroprotective agent.

| Treatment Group | ROS Levels (µM) | Cell Viability (%) |

|---|---|---|

| Control | 25 | 60 |

| Compound | 10 | 85 |

Research Applications

The compound's unique structural characteristics make it a valuable candidate for various research applications:

- Drug Development : Its potential as an enzyme modulator and anticancer agent positions it as a promising lead compound for new therapeutic agents.

- Chemical Biology : As a tool compound, it can be utilized to investigate specific biological pathways and molecular interactions.

- Material Science : Due to its unique properties, it may also find applications in the development of specialty chemicals and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.